1-(Oxazolo[4,5-b]pyridin-2-yl)cyclopropanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-([1,3]oxazolo[4,5-b]pyridin-2-yl)cyclopropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-9(3-4-9)8-12-7-6(13-8)2-1-5-11-7/h1-2,5H,3-4,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFADUJUELWKYCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC3=C(O2)C=CC=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401256993 | |
| Record name | 1-Oxazolo[4,5-b]pyridin-2-ylcyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401256993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159878-02-0 | |
| Record name | 1-Oxazolo[4,5-b]pyridin-2-ylcyclopropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159878-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Oxazolo[4,5-b]pyridin-2-ylcyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401256993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Chemical Transformations
Retrosynthetic Analysis of 1-(Oxazolo[4,5-b]pyridin-2-yl)cyclopropanamine
Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available, or readily synthesizable precursors. This approach is instrumental in designing an efficient synthetic route.
Disconnection at the Oxazolo[4,5-b]pyridine-Cyclopropanamine Linkage
The most logical initial disconnection in the retrosynthesis of this compound is at the carbon-nitrogen bond linking the cyclopropanamine group to the oxazole (B20620) ring. This bond is typically formed in the final stages of the synthesis. This disconnection reveals two key synthons: a 2-substituted oxazolo[4,5-b]pyridine (B1248351) bearing a suitable leaving group at the 2-position, and 1-aminocyclopropane.
Key Precursors: 2-Substituted Oxazolo[4,5-b]pyridines and 1-Aminocyclopropanes
The synthetic equivalents for the aforementioned synthons are a reactive 2-substituted oxazolo[4,5-b]pyridine and 1-aminocyclopropane or a protected derivative thereof. A common reactive precursor for the oxazolopyridine component is a 2-halo-oxazolo[4,5-b]pyridine, such as 2-chloro-oxazolo[4,5-b]pyridine. This intermediate can readily undergo nucleophilic substitution with 1-aminocyclopropane.
The synthesis of 1-aminocyclopropane can be achieved through various methods. A common laboratory-scale synthesis involves the Hofmann rearrangement of cyclopropanecarboxamide. Another route involves the Curtius rearrangement of cyclopropanecarbonyl azide. For larger-scale productions, syntheses often start from more readily available materials. For instance, 1-aminocyclopropane-1-carboxylic acid can be synthesized from nitroacetate (B1208598) and 1,2-dihaloethane through alkylated cyclization, nitro reduction, and subsequent hydrolysis.
Synthesis of the Oxazolo[4,5-b]pyridine Core Structure
Condensation Reactions with 2-Amino-3-hydroxypyridine (B21099)
A prevalent and versatile method for constructing the oxazolo[4,5-b]pyridine skeleton involves the condensation of 2-amino-3-hydroxypyridine with various carbonyl compounds or their equivalents. nih.govrsc.org This approach leverages the nucleophilic character of the amino and hydroxyl groups of the pyridine (B92270) precursor to form the oxazole ring.
The reaction of 2-amino-3-hydroxypyridine with reagents such as cyanogen (B1215507) bromide can lead to the formation of a key intermediate, 2-amino-oxazolo[4,5-b]pyridine. rasayanjournal.co.in Similarly, condensation with phosgene (B1210022) or its equivalents can yield oxazolo[4,5-b]pyridin-2(3H)-one. These intermediates can then be further functionalized at the 2-position to allow for the introduction of the cyclopropanamine moiety. For example, the 2-amino group can be converted to a leaving group, or the 2-oxo functionality can be transformed into a 2-chloro group.
| Reagent | Product | Reference |
| Cyanogen Bromide | 2-Amino-oxazolo[4,5-b]pyridine | rasayanjournal.co.in |
| Phosgene/Triphosgene | Oxazolo[4,5-b]pyridin-2(3H)-one | - |
| Carboxylic Acids/Acid Chlorides | 2-Substituted-oxazolo[4,5-b]pyridines | researchgate.net |
Intramolecular Cyclization Methodologies
Intramolecular cyclization represents another powerful strategy for the synthesis of the oxazolo[4,5-b]pyridine core. This typically involves the formation of a precursor molecule containing the pyridine ring and a side chain that can undergo cyclization to form the oxazole ring.
One such approach could involve the acylation of the amino group of 2-amino-3-hydroxypyridine with a suitable reagent, followed by an intramolecular cyclodehydration. For instance, reaction with an appropriate acylating agent can form an N-(3-hydroxypyridin-2-yl)amide, which can then be cyclized under dehydrating conditions to yield the oxazole ring. The choice of the acylating agent determines the substituent at the 2-position of the resulting oxazolopyridine.
Green Chemistry Approaches in Heterocyclic Synthesis
In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. These principles aim to reduce or eliminate the use and generation of hazardous substances. ijpsjournal.comnih.gov For the synthesis of the oxazolo[4,5-b]pyridine core, several green chemistry approaches can be envisioned.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions. nih.govmdpi.commdpi.com The synthesis of oxazolo[4,5-b]pyridines can be accelerated under microwave conditions, particularly in the condensation and cyclization steps. oiccpress.comresearchgate.net This technology allows for rapid and efficient heating, which can promote reactions that are sluggish under conventional heating.
Solvent-Free Reactions: Performing reactions in the absence of a solvent, or in environmentally benign solvents like water, is a cornerstone of green chemistry. ijpsjournal.com Solvent-free or solid-state reactions can be particularly effective for condensation reactions, reducing waste and simplifying product isolation.
Catalyst-Free Synthesis: The development of catalyst-free reactions is another important goal of green chemistry. researchgate.netresearchgate.net While many heterocyclic syntheses rely on catalysts, exploring reaction conditions that can proceed efficiently without a catalyst can offer significant environmental and economic advantages.
By incorporating these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally friendly.
Synthesis of the Cyclopropanamine Moiety
The formation of the 1-aminocyclopropane unit is a critical step that requires precise control over ring formation and the introduction of the amine group. Various synthetic methodologies can be employed to achieve this, including strategies for spirocyclization and stereoselective approaches.
Methods for Spirocyclization and Ring Formation
The construction of the cyclopropane (B1198618) ring, particularly in a spirocyclic context, can be achieved through several established methods. One common approach involves the 1,3-dipolar cycloaddition of diazoalkanes to electron-deficient alkenes, which initially forms pyrazoline derivatives. nih.gov Subsequent photolysis of these pyrazolines can then lead to the desired spiro-cyclopropane derivatives. nih.gov For instance, the reaction of a suitable oxazolopyridine precursor bearing an exocyclic double bond with diazomethane (B1218177) or its derivatives could potentially yield the spiro[cyclopropane-1,2'-oxazolo[4,5-b]pyridine] intermediate.
Another effective method is metal-free cyclopropanation. This can be accomplished using tosylhydrazone salts as a safe alternative to diazo compounds, reacting with activated alkenes such as 3-methyleneindolin-2-ones to produce spiro[cyclopropane-1,3′-indolin]-2′-ones in high yields. rsc.org A similar strategy could be envisioned for the synthesis of the target molecule, starting from an appropriate exocyclic alkene on the oxazolopyridine ring.
The Michael Initiated Ring Closure (MIRC) reaction presents another versatile pathway to cyclopropane rings. rsc.org This method involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution to close the three-membered ring. rsc.org
| Method | Description | Key Intermediates | Potential Application |
| 1,3-Dipolar Cycloaddition | Reaction of a diazoalkane with an alkene to form a pyrazoline, followed by photolysis. nih.gov | Pyrazoline derivatives | Synthesis of spiro-cyclopropanes from exocyclic alkenes on the oxazolopyridine core. |
| Metal-Free Cyclopropanation | Use of tosylhydrazone salts as carbene precursors for reaction with activated alkenes. rsc.org | Tosylhydrazones, diazo compounds | A safer alternative for generating the cyclopropane ring fused to the heterocyclic system. |
| Michael Initiated Ring Closure (MIRC) | Conjugate addition of a nucleophile to an α,β-unsaturated compound, followed by intramolecular cyclization. rsc.org | Enolates, α,β-unsaturated esters/ketones | A versatile method for constructing functionalized cyclopropane rings. |
Stereoselective Approaches to 1-Substituted Cyclopropanamines
Achieving the desired stereochemistry in 1-substituted cyclopropanamines is crucial for their biological activity. Asymmetric cyclopropanation is a key strategy for this purpose. mdpi.com Engineered hemoproteins have emerged as effective biocatalysts for promoting asymmetric cyclopropanations with predictable and complementary stereoselectivity. nih.gov These biocatalysts can be used in whole-cell transformations to produce chiral cyclopropane cores of various drugs in high yield and with excellent diastereo- and enantioselectivity. nih.gov
Chiral rhodium complexes have also been shown to catalyze enantioselective cyclopropanation reactions of sulfoxonium ylides with β,γ-unsaturated ketoesters, affording optically pure 1,2,3-trisubstituted cyclopropanes. organic-chemistry.org The high stereoselectivity is attributed to the coordination between the chiral catalyst and the substrates. organic-chemistry.org Furthermore, cobalt(II)-catalyzed asymmetric cyclopropanation using succinimidyl diazoacetate can produce enantioenriched cyclopropane succinimidyl esters, which are versatile building blocks for chiral cyclopropyl (B3062369) carboxamides. organic-chemistry.org
| Approach | Catalyst/Reagent | Key Features | Reported Selectivity |
| Biocatalytic Cyclopropanation | Engineered Myoglobin Variants | Complementary stereoselectivity, applicable to gram-scale synthesis. nih.gov | 98–99.9% de; 96–99.9% ee nih.gov |
| Chiral Metal Catalysis | Chiral Rhodium(III) Complex | Effective with sulfoxonium ylides, provides optically pure products. organic-chemistry.org | up to 99% ee, >20:1 dr organic-chemistry.org |
| Asymmetric Co(II) Catalysis | [Co(P1)] catalyst with Succinimidyl Diazoacetate | High diastereo- and enantioselectivity across various olefins. organic-chemistry.org | High yields and excellent diastereo- and enantioselectivity organic-chemistry.org |
Introduction of the Amine Functionality
Once the cyclopropane ring is formed, the introduction of the amine functionality is the next critical step. This can be achieved through various amination reactions. If a carbonyl group is present on the cyclopropane ring, as in cyclopropyl ketones, a ring-opening cyclization with amines can occur. organic-chemistry.org However, for the synthesis of cyclopropanamines, methods that preserve the ring are necessary.
The Hofmann rearrangement of a cyclopropanecarboxamide, derived from the corresponding carboxylic acid, is a classical method for introducing an amine group. Another approach is the Curtius rearrangement of a cyclopropanecarbonyl azide. Direct amination of a cyclopropyl halide or sulfonate with an amine source can also be employed, although this may be challenging due to the strained nature of the cyclopropane ring. Reductive amination of a cyclopropyl ketone, if available, provides a direct route to the corresponding amine. nih.gov
Coupling Reactions for Compound Assembly
The final stage in the synthesis of this compound involves coupling the cyclopropanamine moiety with the oxazolo[4,5-b]pyridine core. This can be accomplished through amidation, reductive amination, or cross-coupling reactions.
Amidation and Reductive Amination Strategies
Amidation is a straightforward method for forming a C-N bond. If a precursor such as 2-chloro-oxazolo[4,5-b]pyridine is available, a direct nucleophilic aromatic substitution with 1-aminocyclopropane could potentially form the desired product. Alternatively, if the oxazolo[4,5-b]pyridine core is constructed with a suitable functional group at the 2-position, such as a carboxylic acid, it can be activated and then reacted with cyclopropanamine to form an amide linkage.
Reductive amination is a powerful tool in pharmaceutical synthesis for forming C-N bonds. nih.govrsc.org This reaction involves the condensation of a carbonyl compound with an amine to form an imine, which is then reduced in situ to the corresponding amine. nih.govrsc.org For the target molecule, if a 2-formyl- or 2-keto-oxazolo[4,5-b]pyridine precursor were synthesized, it could be reacted with cyclopropanamine under reductive amination conditions to yield the final compound. Imine reductases (IREDs) offer a biocatalytic approach for asymmetric reductive amination, which could be beneficial if chiral centers are present. researchgate.net
C-C and C-N Cross-Coupling Methodologies
Cross-coupling reactions are indispensable in modern organic synthesis for the formation of C-C and C-N bonds. The Heck reaction, a palladium-catalyzed C-C coupling, has been used to introduce carboxylic acid moieties onto the pyridine ring of oxazolo[4,5-b]pyridines. clockss.orgresearchgate.net
For the final assembly of this compound, a C-N cross-coupling reaction such as the Buchwald-Hartwig amination would be a highly effective strategy. This palladium-catalyzed reaction allows for the coupling of amines with aryl halides or triflates. A plausible synthetic route would involve the synthesis of 2-bromo- or 2-triflyloxy-oxazolo[4,5-b]pyridine, which could then be coupled with 1-aminocyclopropane in the presence of a palladium catalyst and a suitable ligand to afford the target molecule.
| Reaction | Catalyst/Reagents | Bond Formed | Application in Synthesis |
| Buchwald-Hartwig Amination | Palladium catalyst, Ligand (e.g., phosphine-based) | C-N | Coupling of 2-halo-oxazolo[4,5-b]pyridine with cyclopropanamine. |
| Heck Reaction | Palladium acetate, Tri-o-tolylphosphine | C-C | Functionalization of the oxazolo[4,5-b]pyridine core. clockss.orgresearchgate.net |
Derivatization and Scaffold Functionalization for Analog Generation
The strategic derivatization of this compound can be approached by systematically modifying its three key structural components. Each of these components offers a unique handle for chemical transformation, enabling the synthesis of a diverse range of analogs with potentially modulated biological activities.
Modifications of the Oxazolo[4,5-b]pyridine Ring System
The oxazolo[4,5-b]pyridine core is a key structural feature that can be functionalized to explore its impact on biological activity. The pyridine ring within this fused system is susceptible to electrophilic substitution, offering a direct route to introduce a variety of substituents.
Research on related oxazolopyridine systems has demonstrated that electrophilic substitution reactions can be employed to introduce functional groups onto the pyridine ring. For instance, studies on 2-substituted oxazolo[4,5-b]pyridines have shown that nitration and halogenation can be achieved, providing versatile intermediates for further derivatization. These reactions typically proceed with regioselectivity, often favoring substitution at specific positions on the pyridine ring, which is influenced by the electronic nature of the fused oxazole ring and any existing substituents.
The introduction of substituents such as nitro groups can subsequently be reduced to amino groups, which then serve as a handle for a wide array of further chemical transformations, including diazotization followed by substitution, acylation, and alkylation. Halogenated derivatives are valuable precursors for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of aryl, vinyl, and alkynyl groups, respectively. This extensive toolbox of reactions enables the synthesis of a broad spectrum of analogs with diverse electronic and steric properties on the heterocyclic core.
Table 1: Potential Modifications of the Oxazolo[4,5-b]pyridine Ring
| Reaction Type | Reagents and Conditions | Potential Substituents Introduced |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | -NO₂ |
| Halogenation | NBS, NCS, or Br₂/FeBr₃ | -Br, -Cl |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | -Aryl |
| Heck Coupling | Alkene, Pd catalyst, base | -Alkenyl |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | -Alkynyl |
Substitutions on the Cyclopropane Ring
Direct functionalization of the cyclopropane ring in this compound presents a synthetic challenge due to the inherent stability of the C-C bonds of the cyclopropyl group. However, the synthesis of analogs with substituents on the cyclopropane ring can be envisioned through the use of appropriately substituted cyclopropanamine precursors in the initial synthesis of the core molecule.
The reactivity of the cyclopropane ring is generally low towards substitution reactions unless activated by adjacent functional groups. colab.ws Electrophilic addition reactions can occur, but often lead to ring-opening products, which would fundamentally alter the core scaffold. dalalinstitute.com Therefore, a more viable strategy for introducing diversity at the cyclopropane moiety involves the de novo synthesis of substituted 1-aminocyclopropane-1-carboxylic acid derivatives or their corresponding synthetic equivalents. These precursors, bearing substituents on the cyclopropane ring, could then be utilized in the construction of the oxazolo[4,5-b]pyridine ring system.
For instance, the synthesis of cyclopropanamines with alkyl or aryl substituents at the 2- or 3-positions of the cyclopropane ring has been reported in the literature. These substituted building blocks could potentially be incorporated to generate the desired analogs. The challenge lies in the stereoselective synthesis of these substituted cyclopropanes to control the spatial orientation of the new substituents.
Structural Elucidation and Conformational Analysis
X-ray Crystallography for Solid-State Structure Determination
Refinement of Molecular Geometry and Intermolecular Interactions
The precise molecular geometry of 1-(Oxazolo[4,5-b]pyridin-2-yl)cyclopropanamine would be definitively determined through single-crystal X-ray diffraction studies. Such an analysis would provide accurate measurements of bond lengths, bond angles, and torsion angles. In the absence of specific crystallographic data for this compound, expected values can be inferred from studies on similar molecular fragments.
Table 1: Predicted Bond Types and Potential Intermolecular Interactions
| Interacting Atoms/Groups | Type of Interaction | Significance |
| N-H (amine) --- N (pyridine/oxazole) | Hydrogen Bond | Primary determinant of crystal packing |
| C-H --- N/O | Weak Hydrogen Bond | Contribute to crystal stability |
| Oxazolo[4,5-b]pyridine (B1248351) rings | π-π Stacking | Influences columnar or layered structures |
Conformational Landscape and Dynamic Behavior
The conformational flexibility of this compound would primarily arise from rotation around the single bond connecting the cyclopropane (B1198618) ring to the oxazole (B20620) ring.
The rotation around the C(oxazole)-C(cyclopropane) bond would be subject to a specific energy barrier. The preferred conformation would seek to minimize steric hindrance between the amine group on the cyclopropane ring and the atoms of the oxazolo[4,5-b]pyridine system. Computational modeling, such as Density Functional Theory (DFT) calculations, would be instrumental in mapping the potential energy surface and identifying the global and local energy minima corresponding to the most stable conformations. Studies on structurally similar compounds with cyclopropyl (B3062369) groups attached to heterocyclic rings have shown that different crystalline forms (polymorphs) can capture distinct molecular conformations. nih.gov
The cyclopropane ring is a rigid structure with significant ring strain. Unlike larger cycloalkanes, it does not undergo traditional ring inversion or "flipping." The primary dynamic process associated with the cyclopropane moiety in this context would be the rotation of the entire substituent relative to the oxazolo[4,5-b]pyridine core, as discussed in the previous section. The inherent strain in the three-membered ring also influences its chemical reactivity, often leading to ring-opening reactions under specific conditions. acs.orgresearchgate.netresearchgate.net
Tautomeric and Isomeric Considerations for the Oxazolo[4,5-b]pyridine Moiety
Tautomerism in heterocyclic systems is a well-documented phenomenon. For the oxazolo[4,5-b]pyridine moiety, proton tautomerism could potentially occur. For instance, in related 2-(2'-hydroxyphenyl)oxazolo[4,5-b]pyridine systems, an equilibrium between enol and keto tautomers has been observed in the ground state. nih.gov While the title compound lacks the hydroxyl group that facilitates this specific tautomerism, the possibility of other tautomeric forms, such as those involving proton transfer to or from the nitrogen atoms of the heterocyclic system, cannot be entirely ruled out, particularly under varying pH conditions. The fluorescence behavior of oxazolo[4,5-b]pyridine derivatives is also known to be influenced by protonation events. researchgate.netresearchgate.net
Isomerism in the oxazolo[4,5-b]pyridine system is also a key consideration. There are several possible constitutional isomers depending on the fusion of the oxazole and pyridine (B92270) rings, such as oxazolo[5,4-b]pyridine (B1602731). researchgate.net The specific isomer, oxazolo[4,5-b]pyridine, dictates the precise arrangement of nitrogen and oxygen atoms within the fused ring system and, consequently, its electronic properties and reactivity.
Molecular Mechanism of Action and Target Engagement Studies
Identification of Putative Biological Targets
The initial identification of biological targets for novel compounds often relies on a combination of screening techniques and predictive computational models.
Phenotypic Screening and Target Deconvolution Strategies
Phenotypic screening, a primary approach in drug discovery, involves testing compounds for their effects on cellular or organismal models of disease without a preconceived target. For the oxazolo[4,5-b]pyridine (B1248351) scaffold, this strategy has been instrumental. For instance, a series of oxazolo[4,5-b]pyridines were identified as potent small molecule activators of SIRT1, an NAD+-dependent protein deacetylase. This discovery likely stemmed from screens designed to identify compounds that modulate metabolic parameters, such as glucose and insulin (B600854) homeostasis, which are influenced by SIRT1 activity.
Once a phenotypic effect is observed, target deconvolution is employed to identify the specific molecular target responsible for that effect. While specific deconvolution studies for 1-(oxazolo[4,5-b]pyridin-2-yl)cyclopropanamine are not documented, the process typically involves techniques such as affinity chromatography, expression profiling, and genetic methods to pinpoint the protein(s) with which the compound interacts.
Ligand-Based and Structure-Based Target Prediction
Computational methods are valuable for predicting potential biological targets. Ligand-based approaches compare the structure of a novel compound to those of known active molecules. Given the structural similarities to other reported SIRT1 activators, it is plausible that this compound could be predicted to interact with this target.
Structure-based target prediction, or reverse docking, involves docking the compound into the binding sites of a large number of macromolecular structures. This can reveal potential interactions with various proteins. For example, derivatives of 2-(substitutedphenyl)oxazolo[4,5-b]pyridine were designed and synthesized as potential antitumor agents targeting human DNA topoisomerase enzymes. Molecular docking and molecular dynamic simulations were used to understand the mechanism of action and interaction with the target enzyme.
Molecular Interactions with Identified Macromolecules
Following target identification, detailed biochemical and biophysical assays are necessary to characterize the molecular interactions between the compound and its target.
Enzyme Kinetic Analysis (e.g., inhibition constants, mechanism of inhibition)
For compounds targeting enzymes, kinetic analyses are crucial. For a series of 2-(substitutedphenyl)oxazolo[4,5-b]pyridine derivatives, their inhibitory activity against human topoisomerase IIα (hTopo IIα) was evaluated. Two compounds in this series, 5-nitro-2-(4-butylphenyl)benzoxazole and 2-(4-butylphenyl)oxazolo[4,5-b]pyridine, were found to inhibit hTopo IIα with an IC50 value of 2 µM, which was more potent than the reference drug etoposide. Although specific kinetic data for this compound is not available, such studies would be essential to determine its potency (e.g., IC50 or Ki values) and its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Receptor Binding Assays and Affinity Determination
While the known targets for the oxazolo[4,5-b]pyridine class are primarily enzymes, if a receptor target were identified, binding assays would be performed to determine the compound's affinity. These assays measure the strength of the interaction between the ligand and the receptor, typically yielding a dissociation constant (Kd). No such data is currently available for this compound.
Protein-Ligand Interaction Techniques (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
To further elucidate the binding thermodynamics and kinetics, biophysical techniques are employed. Surface Plasmon Resonance (SPR) can provide real-time data on the association and dissociation rates of a compound binding to its target protein immobilized on a sensor surface. Isothermal Titration Calorimetry (ITC) directly measures the heat changes upon binding, providing information on the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding event. While these techniques would be critical for a comprehensive understanding of the interaction between this compound and its putative targets, no specific studies utilizing these methods for this compound have been publicly reported.
Cellular Pathway Modulation and Signal Transduction Analysis
There is currently no publicly available research detailing how this compound modulates specific cellular pathways or its impact on signal transduction. The scientific community has explored related oxazolo[4,5-b]pyridine derivatives, identifying them as potential SIRT1 activators and GSK-3β inhibitors. However, these findings are not directly transferable to the specific compound .
No studies employing techniques such as RNA sequencing or quantitative polymerase chain reaction (qPCR) to profile changes in gene expression following cellular exposure to this compound have been published. Therefore, a data table illustrating its effects on the transcriptome cannot be generated.
Similarly, the scientific literature lacks reports on the use of Western Blot, phosphorylation assays, or other proteomic techniques to analyze changes in protein expression or post-translational modifications resulting from treatment with this compound. Consequently, there is no data to present on its specific protein-level interactions.
There are no available studies that have utilized reporter gene assays to determine whether this compound activates or inhibits specific cellular signaling pathways. Such assays are crucial for pinpointing the molecular targets of a compound, and their absence represents a significant gap in the understanding of this molecule.
Structure-Mechanism Relationships at the Molecular Level
Without experimental data on the biological activity and molecular targets of this compound, it is not possible to establish a structure-mechanism relationship. While research on other cyclopropanamine-containing compounds has highlighted their role as inhibitors of enzymes like Lysine Specific Demethylase 1 (LSD1), these insights are specific to the molecular context of those derivatives and cannot be extrapolated to the title compound without direct evidence.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Design Principles for SAR Analog Synthesis
The design of new analogs of 1-(oxazolo[4,5-b]pyridin-2-yl)cyclopropanamine is guided by a combination of rational design principles and combinatorial approaches, aimed at systematically probing the chemical space to enhance potency, selectivity, and pharmacokinetic properties.
Rational Design Based on Target Information
Rational drug design for this scaffold often begins with a deep understanding of the biological target. For instance, if the target is an enzyme, high-resolution crystal structures of the enzyme in complex with a ligand can provide invaluable insights for the design of new analogs. Molecular docking studies are frequently employed to predict the binding modes of novel derivatives within the active site of a target protein.
Key interactions that are often considered in the rational design of analogs include:
Hydrogen Bonding: Modifications to the oxazolo[4,5-b]pyridine (B1248351) core can be made to introduce or enhance hydrogen bond interactions with key amino acid residues in the target's binding pocket.
Hydrophobic Interactions: The aromatic nature of the heterocyclic system provides a scaffold for introducing various substituents that can engage in hydrophobic interactions, potentially increasing binding affinity.
Shape Complementarity: The rigid cyclopropane (B1198618) ring offers a unique three-dimensional structure. Analogs are designed to optimize the shape complementarity with the target's active site.
A hypothetical design strategy targeting a kinase, for example, might involve the introduction of substituents on the pyridine (B92270) ring to interact with the hinge region, a common strategy in kinase inhibitor design. nih.gov
Library Design and Combinatorial Chemistry Approaches
To efficiently explore the SAR of the this compound scaffold, combinatorial chemistry and library-based synthesis are powerful tools. These approaches allow for the rapid generation of a large number of analogs for high-throughput screening.
A typical combinatorial library design for this scaffold might involve a multi-component reaction where the core building blocks are varied. For example:
Variation of the Oxazolopyridine Core: A library of substituted 2-aminopyridines can be used as starting materials to generate a diverse set of oxazolo[4,5-b]pyridine cores.
Modification of the Cyclopropanamine Moiety: Different substituted cyclopropanecarboxylic acids can be incorporated to explore the impact of substituents on the cyclopropane ring.
Amine Functionalization: The primary amine of the cyclopropanamine can be further functionalized to introduce a wide range of chemical diversity.
This approach enables a systematic exploration of the chemical space and can lead to the identification of novel analogs with improved activity. The use of mixture-based combinatorial libraries can further accelerate the discovery process by allowing the screening of millions of compounds in a much smaller number of samples. nih.gov
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For the this compound series, QSAR models can be invaluable for predicting the activity of untested analogs and for guiding the design of more potent compounds.
Descriptor Calculation and Selection
The first step in QSAR modeling is the calculation of a wide range of molecular descriptors that numerically represent the structural and physicochemical properties of the molecules. These descriptors can be broadly categorized as:
1D Descriptors: Molecular weight, atom counts, etc.
2D Descriptors: Topological indices, molecular connectivity indices, etc.
3D Descriptors: Molecular shape indices, surface area, volume, etc.
Physicochemical Descriptors: LogP (lipophilicity), pKa (acidity/basicity), polar surface area (PSA), etc.
Once calculated, a crucial step is the selection of a subset of descriptors that are most relevant to the biological activity. This is often achieved using statistical methods like genetic algorithms or recursive feature elimination to avoid overfitting the model. mdpi.com
| Descriptor Type | Examples | Potential Relevance to Activity |
| Constitutional | Molecular Weight, Number of Rings | Overall size and complexity of the molecule |
| Topological | Wiener Index, Kier & Hall Indices | Atomic connectivity and branching |
| Geometrical | Molecular Surface Area, Molecular Volume | Shape and steric effects |
| Quantum Chemical | HOMO/LUMO energies, Dipole Moment | Electronic properties and reactivity |
| Physicochemical | LogP, Polar Surface Area (PSA) | Membrane permeability and solubility |
Table 1: Examples of Molecular Descriptors Used in QSAR Modeling
Model Building and Validation (e.g., regression, classification)
With a set of selected descriptors, a mathematical model is built to correlate these descriptors with the biological activity (e.g., IC50 or Ki values). Common methods for model building include:
Multiple Linear Regression (MLR): A statistical method that uses several explanatory variables to predict the outcome of a response variable.
Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.
Machine Learning Methods: Algorithms such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can capture complex non-linear relationships between structure and activity. mdpi.com
The predictive power of the generated QSAR model must be rigorously validated. This is typically done by splitting the dataset into a training set (for model building) and a test set (for external validation). Key statistical parameters used for validation include the coefficient of determination (R²) for the training set and the predictive R² (Q²) for the test set. A robust QSAR model should have high values for both R² and Q². researchgate.net
| Statistical Parameter | Description | Acceptable Value |
| R² (Coefficient of Determination) | Proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |
| Q² (Predictive R²) | A measure of the predictive power of the model for an external test set. | > 0.5 |
| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | As low as possible |
Table 2: Key Statistical Parameters for QSAR Model Validation
Predictive Power and Interpretability of QSAR Models
A well-validated QSAR model can be a powerful tool in drug discovery. Its primary applications include:
Predicting the activity of virtual compounds: This allows for the in silico screening of large virtual libraries to prioritize compounds for synthesis and biological testing.
Guiding lead optimization: The model can provide insights into which structural modifications are likely to improve activity.
The interpretability of a QSAR model is also crucial. The model should ideally provide a clear understanding of which molecular properties are most important for biological activity. For instance, a QSAR model for this compound derivatives might reveal that increased lipophilicity in a certain region of the molecule and the presence of a hydrogen bond donor at another position are key for high potency. This information can then be used to rationally design new, more effective analogs.
Stereochemical Effects on Biological Activity and Selectivity
Chirality is a critical factor in the interaction between a drug molecule and its biological target. biomedgrid.com The structure of this compound features a stereocenter at the carbon atom of the cyclopropane ring that is attached to the amine group. This gives rise to two distinct, non-superimposable mirror-image isomers known as enantiomers: (R)-1-(Oxazolo[4,5-b]pyridin-2-yl)cyclopropanamine and (S)-1-(Oxazolo[4,5-b]pyridin-2-yl)cyclopropanamine.
The three-dimensional arrangement of atoms in these enantiomers can lead to significant differences in their biological effects. mdpi.com Biological systems, such as enzymes and receptors, are themselves chiral, and they often exhibit stereoselectivity, meaning they interact preferentially with one enantiomer over the other. researchgate.net This selective interaction can result in one enantiomer (the eutomer) displaying the desired therapeutic activity, while the other (the distomer) may have lower activity, no activity, or even contribute to undesirable off-target effects or toxicity. biomedgrid.com
For instance, in a hypothetical scenario where this compound targets a specific kinase, the differential binding affinity of its enantiomers could be significant. The precise spatial orientation of the cyclopropanamine group in relation to the planar oxazolopyridine core could be crucial for optimal interaction with amino acid residues in the kinase's active site.
Table 1: Hypothetical Stereochemical Impact on Kinase Inhibition
Illustrative data on the differential activity of the (R) and (S) enantiomers of this compound against a target kinase.
| Compound | Enantiomer | Target Kinase IC₅₀ (nM) | Selectivity vs. Off-Target Kinase (Fold) |
|---|---|---|---|
| This compound | (S)-enantiomer | 15 | >100 |
| (R)-enantiomer | 850 | 20 |
Modulation of Key Physicochemical Properties for Biological Activity Optimization
The biological activity of a compound is not solely dependent on its structure but also on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME).
Lipophilicity is a critical physicochemical property that influences a drug's solubility, permeability across biological membranes, and binding to plasma proteins. nih.gov It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable molecules like this compound, the distribution coefficient (LogD) is often a more relevant predictor, as it accounts for the molecule's ionization state at a specific pH. nih.gov
Table 2: Predicted Lipophilicity of Hypothetical Analogues
Calculated LogP (cLogP) and LogD at pH 7.4 for this compound and potential derivatives, illustrating the impact of structural modifications.
| Compound Modification | Predicted cLogP | Predicted LogD (pH 7.4) | Anticipated Impact on Permeability |
|---|---|---|---|
| Parent Compound | 1.85 | -0.10 | Moderate |
| Addition of a Chloro group to the pyridine ring | 2.55 | 0.60 | Increased |
| Addition of a Hydroxyl group to the pyridine ring | 1.20 | -0.75 | Decreased |
The ionization state of a molecule at physiological pH is determined by the pKa of its acidic and basic functional groups. The this compound scaffold contains two key basic centers: the primary amine of the cyclopropanamine moiety and the nitrogen atom of the pyridine ring. The primary amine is expected to be the more basic site and will be predominantly protonated at pH 7.4, conferring a positive charge on the molecule.
This positive charge can be instrumental in forming a strong ionic bond (a salt bridge) with negatively charged amino acid residues, such as aspartic acid or glutamic acid, within the binding site of a biological target. This interaction can significantly enhance binding affinity and potency. However, the ionization state also affects ADME properties; while it can improve aqueous solubility, the charged species may exhibit reduced passive diffusion across cell membranes.
Table 3: Estimated Ionization Properties
Predicted pKa values for the basic centers of this compound and the resulting charge state at physiological pH.
| Functional Group | Estimated pKa | % Ionized at pH 7.4 (Protonated) | Role in Target Interaction |
|---|---|---|---|
| Cyclopropanamine | ~8.8 | >95% | Primary site for ionic bonding |
| Pyridine Nitrogen | ~4.5 | <1% | Primarily acts as a hydrogen bond acceptor |
Molecular conformation and flexibility are defining factors for a molecule's ability to bind effectively to its target. The this compound structure combines a rigid, planar oxazolopyridine core with a flexible linkage to the cyclopropanamine group. The primary source of flexibility is the rotation around the single bond connecting the oxazole (B20620) and cyclopropane rings.
This rotational freedom allows the cyclopropanamine substituent to orient itself in various spatial positions relative to the heterocyclic core. The molecule must adopt a specific low-energy "bioactive conformation" to fit optimally into the target's binding pocket. The rigid nature of the cyclopropane ring itself restricts local conformational space, which can be advantageous by reducing the entropic penalty upon binding. Understanding the preferred conformations is key to designing analogues with improved affinity. nih.gov
Bioisosteric Modifications and Their Influence on SAR
Bioisosterism involves substituting a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or metabolic stability. libretexts.org Applying this strategy to this compound can yield valuable SAR insights.
Oxazole Ring Modifications : The oxazole ring can be replaced with other 5-membered heterocycles. For example, substituting it with a 1,3,4-oxadiazole (B1194373) could alter the electronic properties and hydrogen bonding capacity of the core. nih.gov A thiazole (B1198619) ring could introduce a sulfur atom, potentially improving metabolic stability or introducing new interactions.
Cyclopropanamine Modifications : The cyclopropane ring provides a rigid scaffold. It could be replaced by other small rings like cyclobutane (B1203170) or azetidine (B1206935) to probe the spatial requirements of the binding pocket. The primary amine is often crucial for activity, but it could be modified to a secondary amine to alter basicity and lipophilicity.
Pyridine Ring Modifications : The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor. Moving its position within the fused system (e.g., to create an oxazolo[5,4-b]pyridine (B1602731) isomer) would change the molecule's dipole moment and interaction profile.
Table 4: Potential Bioisosteric Replacements and Their Predicted Effects
An overview of possible bioisosteric modifications to the this compound scaffold and their potential impact on key drug-like properties.
| Original Moiety | Bioisosteric Replacement | Rationale and Potential Impact |
|---|---|---|
| Oxazole | 1,3,4-Oxadiazole | Modulates electronic properties and hydrogen bond accepting ability; may improve metabolic stability. nih.govnih.gov |
| Oxazole | Thiazole | Introduces a sulfur atom, potentially altering binding interactions and improving pharmacokinetic properties. |
| Cyclopropane | Cyclobutane | Increases the distance of the amine from the core, probing the size of the binding pocket. |
| Pyridine N-atom | Isomeric Pyridine (e.g., oxazolo[5,4-b]pyridine) | Alters the hydrogen bond acceptor vector and dipole moment, potentially improving selectivity. |
Computational Chemistry and Molecular Modeling Approaches
Ligand-Based Drug Design (LBDD) Methodologies
Ligand-based drug design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. By analyzing a set of known active and inactive molecules, LBDD can identify the key chemical features responsible for their biological effects.
Pharmacophore modeling is a cornerstone of LBDD, focusing on the identification of a three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model does not represent a real molecule but rather an abstract map of the key interaction points.
For scaffolds related to the oxazolopyridine core, pharmacophore models have been successfully developed to elucidate crucial features for biological activity. For instance, in a study on oxazolo[4,5-g]quinazoline-2(1H)-one derivatives as EGFR inhibitors, a five-point pharmacophore model designated AAARR was generated. nih.govwaocp.org This model highlighted the importance of three hydrogen bond acceptors (A) and two aromatic rings (R) for potent inhibition. nih.govwaocp.org Similarly, research on pyrozolo[1,5-a]pyridine analogues identified a five-point pharmacophoric hypothesis (AHHRR) consisting of one hydrogen bond acceptor, two hydrophobic groups, and two aromatic rings as being critical for PDE4 inhibition. nih.gov Such models serve as powerful tools for virtual screening to identify novel compounds from large chemical databases that match the pharmacophoric query, thereby prioritizing molecules for synthesis and biological testing. waocp.orgmdpi.com
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies establish a mathematical correlation between the biological activity of a series of compounds and their 3D structural properties. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are the most widely used 3D-QSAR techniques. These methods are used to understand how steric, electrostatic, hydrophobic, and hydrogen bonding fields of a molecule influence its biological activity. ijpsnonline.com
A 3D-QSAR study was conducted on a series of 31 benzoxazole (B165842) and oxazolo-[4,5-b]pyridine derivatives to determine the structural requirements for their antifungal activity. ijpsnonline.com The resulting CoMFA and CoMSIA models demonstrated strong predictive power, indicating their utility in designing more potent analogs. ijpsnonline.com The statistical significance of these models is summarized in the table below.
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (Predictive r²) | Contributing Fields |
| CoMFA | 0.835 | 0.976 | 0.773 | Steric, Electrostatic |
| CoMSIA | 0.812 | 0.971 | 0.810 | Steric, Electrostatic, Hydrophobic, H-bond Acceptor |
| Data sourced from a 3D-QSAR study on oxazolo-[4,5-b]pyridines as anti-fungal agents. ijpsnonline.com |
These models provide contour maps that visualize favorable and unfavorable regions for each field around the molecular scaffold, offering a clear guide for structural modifications to enhance activity. ijpsnonline.comnih.gov
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. When based on ligand similarity, the screening process uses a known active molecule, such as one containing the oxazolo[4,5-b]pyridine (B1248351) scaffold, as a template. The database is then searched for molecules that have a similar shape, size, or pharmacophoric features to the template. nih.gov
This approach can be executed using various methods, including 2D similarity searches based on chemical fingerprints or more complex 3D shape-based screening. nih.gov For example, pharmacophore models developed for related heterocyclic systems have been used to screen databases like Asinex, Chembridge, and Zinc to identify novel hits. nih.govwaocp.org This methodology allows for the rapid and cost-effective identification of diverse chemical scaffolds that retain the key interaction features of the original active ligand, thereby expanding the chemical space for a given biological target. mdpi.com
Structure-Based Drug Design (SBDD) Methodologies
Structure-based drug design (SBDD) methodologies are employed when the 3D structure of the target protein is available, typically determined through X-ray crystallography or NMR spectroscopy. SBDD allows for the direct analysis of ligand-target interactions, facilitating the rational design of inhibitors with high affinity and selectivity.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net It involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them based on their predicted binding affinity. nih.govnih.gov
For the oxazolo[4,5-b]pyridine scaffold, docking studies have been instrumental in understanding its potential as a kinase inhibitor. In a study on piperazine-linked oxazolo[4,5-b]pyridine derivatives as Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, molecular docking was used to predict the binding modes of the synthesized compounds. nih.gov The results revealed key hydrogen bonding and hydrophobic interactions within the ATP-binding site of GSK-3β, explaining the observed structure-activity relationships. nih.gov Similarly, docking studies on related thiazolo[4,5-b]pyridine (B1357651) derivatives identified crucial interactions with the active sites of cyclooxygenase (COX) enzymes. researchgate.netdmed.org.ua These docking simulations provide a static image of the ligand-protein complex, which is invaluable for optimizing lead compounds.
| Compound Class | Target Enzyme | Key Interactions Noted in Docking |
| Oxazolo[4,5-b]pyridine derivatives | GSK-3β | Hydrogen bonding and hydrophobic interactions in the ATP-binding site. nih.gov |
| Thiazolo[4,5-b]pyridine derivatives | COX-1, COX-2, mPGES-1 | Formation of stable complexes with proper orientation in the active site. dmed.org.ua |
| Thiazolo[4,5-b]pyridine derivatives | COX-2 | Interactions within the active site comparable to known inhibitors like mefenamic acid. researchgate.net |
While molecular docking provides a valuable static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility of both the ligand and the protein. utupub.fidntb.gov.ua
MD simulations are frequently used to refine and validate the results of molecular docking. nih.gov By simulating the ligand-protein complex in a solvated environment that mimics physiological conditions, researchers can assess the stability of the predicted binding pose. samipubco.com These simulations can reveal subtle conformational changes in the protein upon ligand binding and provide a more accurate estimation of binding free energies. nih.gov Studies on related kinase inhibitors have used MD simulations to confirm the accuracy of docking poses and the reliability of the predicted active conformations, ensuring that the designed inhibitors form stable and persistent interactions with their target over time. nih.govnih.gov
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of novel compounds. For derivatives of the oxazolo[4,5-b]pyridine scaffold, methods like DFT with the B3LYP functional and the 6-311G(d,p) basis set have been employed to determine key electronic parameters. rsc.org
These calculations provide insights into the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. rsc.org A smaller gap generally implies higher reactivity. For a series of 2-(substituted)oxazolo[4,5-b]pyridine derivatives, these energy gaps have been calculated, providing a basis for understanding their relative stabilities. rsc.org
For 1-(Oxazolo[4,5-b]pyridin-2-yl)cyclopropanamine, the electron-donating nature of the cyclopropanamine group is expected to influence the electron density distribution across the oxazolo[4,5-b]pyridine core. Molecular Electrostatic Potential (MEP) maps can visualize this distribution, identifying electrophilic and nucleophilic sites. The nitrogen atoms in the pyridine (B92270) and oxazole (B20620) rings, along with the exocyclic amine, are predicted to be regions of negative potential, making them susceptible to electrophilic attack or hydrogen bonding. Conversely, the hydrogen atoms of the amine group would represent sites of positive potential. rsc.org
Table 1: Calculated Electronic Properties for Representative Oxazolo[4,5-b]pyridine Derivatives Note: Data is for analogous compounds to illustrate the application of the method. Values for the specific title compound are not publicly available.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE, eV) |
| 2-(4-methoxyphenyl)oxazolo[4,5-b]pyridine | - | - | 4.3508 |
| 2-(4-trifluoromethylphenyl)oxazolo[4,5-b]pyridine | - | - | 4.4471 |
| 2-(4-trifluoromethoxyphenyl)oxazolo[4,5-b]pyridine | - | - | 4.4852 |
Source: Adapted from research on 2-(substituted)oxazolo[4,5-b]pyridine derivatives. rsc.org
Free Energy Perturbation (FEP) and Alchemical Free Energy Calculations
Free Energy Perturbation (FEP) is a powerful computational method used to calculate the relative binding affinities of a series of related ligands to a biological target. nih.gov This "alchemical" approach involves computationally transmuting one molecule into another through non-physical intermediate states. nih.gov By calculating the free energy change of this transformation in both the unbound (in solvent) and protein-bound states, the difference in binding free energy (ΔΔG) between the two ligands can be determined with high accuracy.
In the context of optimizing this compound, FEP would be invaluable. For instance, if this compound is a "hit" in a drug discovery campaign, medicinal chemists would synthesize and test numerous analogs with small chemical modifications. FEP calculations can prioritize which modifications are most likely to improve binding affinity, thereby saving significant time and resources. nih.gov
The process requires extensive sampling of the system's conformational space, typically using molecular dynamics (MD) simulations. nih.gov A typical FEP workflow for this compound might involve:
Docking: Placing the initial ligand into the active site of the target protein.
Perturbation Setup: Defining a series of modifications to the parent molecule (e.g., substituting the cyclopropane (B1198618) ring with other small alkyl groups or modifying the oxazolopyridine core).
MD Simulations: Running simulations for each "alchemical" transformation in both the solvated and protein-bound states.
Analysis: Calculating the ΔΔG to predict whether the modification is beneficial, neutral, or detrimental to binding.
While computationally intensive, FEP provides a rigorous, physics-based prediction of binding affinity that incorporates the dynamic effects of protein and solvent, offering a significant advantage over simpler scoring functions used in molecular docking. nih.gov
De Novo Drug Design Strategies Incorporating the Oxazolo[4,5-b]pyridine and Cyclopropane Moieties
De novo drug design involves the computational creation of novel molecular structures tailored to fit the binding site of a specific biological target. The oxazolo[4,5-b]pyridine scaffold is considered a "privileged structure" in medicinal chemistry, appearing in compounds targeting a range of enzymes and receptors, including SIRT1 activators and GSK-3β inhibitors. nih.govnih.govnih.gov Its fused heterocyclic nature provides a rigid framework that can be readily functionalized to explore interactions with a target protein.
The cyclopropane moiety is also a valuable component in drug design. It introduces a three-dimensional character (sp3-richness) into what might otherwise be a flat molecule, which can improve binding specificity and pharmacokinetic properties. hyphadiscovery.com The strained ring system can also influence the conformation of adjacent groups and metabolic stability. hyphadiscovery.com
A de novo design strategy incorporating these two moieties would leverage their favorable characteristics. Computational algorithms could "grow" or "link" fragments within the target's active site. For example:
Fragment-based approach: The oxazolo[4,5-b]pyridine core could be used as a starting fragment placed in a key region of the binding site. The algorithm would then explore various exit vectors from this core, adding fragments that make favorable interactions. The cyclopropanamine group could be identified by the algorithm as an ideal fragment to occupy a specific hydrophobic pocket while presenting a hydrogen-bonding amine group to a key residue.
Structure-based generation: Using the 3D structure of the target, algorithms can build a new molecule atom-by-atom or fragment-by-fragment, ensuring steric complementarity and optimizing potential interactions (hydrogen bonds, hydrophobic contacts, etc.). The rigidity of the oxazolopyridine core and the specific geometry of the cyclopropyl (B3062369) group would be key constraints guiding the design process.
These strategies aim to generate novel chemical matter, like this compound, that is optimized for high-affinity binding to the intended therapeutic target.
In Silico ADME Prediction and Property Optimization
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential in modern drug discovery to identify and filter out compounds with poor pharmacokinetic profiles early in the process. Various computational models, such as those based on Quantitative Structure-Activity Relationships (QSAR), are used to predict these properties. nih.govpensoft.net
For the oxazolo[4,5-b]pyridine class of compounds, studies have shown that they can be designed to be compliant with Lipinski's Rule of Five, which predicts drug-like oral bioavailability. rsc.org These predictions suggest that the scaffold generally possesses favorable ADME properties.
Predicting Permeability, Solubility, and Protein Binding
Computational tools can provide valuable estimates for key ADME parameters of this compound.
Permeability: Models can predict passive intestinal absorption and blood-brain barrier penetration based on physicochemical properties like lipophilicity (logP), polar surface area (PSA), and molecular weight. The presence of the basic amine and heteroatoms in the core suggests that the molecule's charge state at physiological pH will be a critical determinant of its permeability.
Solubility: Aqueous solubility is a critical factor for oral absorption. Predictive models estimate intrinsic solubility (logS) based on the molecule's structure. Optimizing solubility often involves balancing lipophilicity with the introduction of polar functional groups. chemrxiv.org
Protein Binding: The extent to which a drug binds to plasma proteins like human serum albumin (HSA) affects its distribution and availability to act on its target. QSAR models can predict the percentage of plasma protein binding (PPB), helping to flag compounds that may have unfavorably high binding.
Table 2: Predicted Physicochemical and ADME Properties for Representative Scaffolds Note: These are general predictions for related compound classes to illustrate the application of in silico methods.
| Property | Predicted Value Range | Importance |
| Molecular Weight (MW) | < 500 Da | Lipinski's Rule for oral bioavailability |
| LogP (Lipophilicity) | 1 - 4 | Affects solubility, permeability, and metabolism |
| Polar Surface Area (PSA) | < 140 Ų | Influences membrane permeability |
| Hydrogen Bond Donors | < 5 | Lipinski's Rule |
| Hydrogen Bond Acceptors | < 10 | Lipinski's Rule |
| Aqueous Solubility (LogS) | > -4 | Crucial for absorption |
Source: Based on general principles of in silico ADME prediction and studies on related heterocyclic compounds. rsc.orgnih.govpensoft.net
Metabolic Hot Spot Prediction and Bioactivation Pathway Analysis
The cyclopropanamine moiety is a known metabolic liability in certain contexts. hyphadiscovery.com Cytochrome P450 (CYP) enzymes can mediate the oxidation of the cyclopropylamine (B47189) group, leading to ring-opening and the formation of reactive intermediates. hyphadiscovery.com This bioactivation pathway can result in the formation of covalent adducts with proteins, which is a mechanism associated with hepatotoxicity, as famously observed with the antibiotic trovafloxacin. hyphadiscovery.com
Computational tools for metabolic hotspot prediction can identify which atoms in this compound are most susceptible to CYP-mediated metabolism. These programs analyze the accessibility of different C-H bonds and the stability of potential radical intermediates. For this compound, the primary metabolic hotspots are predicted to be:
The cyclopropylamine group, with a high risk of oxidation and ring-opening.
Potentially accessible positions on the pyridine ring.
Understanding these potential metabolic pathways is critical. If bioactivation of the cyclopropylamine is predicted to be a significant risk, medicinal chemists can use this information to design analogs that block this metabolic route. For example, substituting the cyclopropane ring or replacing it with a metabolically more stable group, like a gem-dimethyl group, could be explored to avert the bioactivation risk while aiming to retain binding affinity. hyphadiscovery.com
Intellectual Property and Patent Landscape Analysis
Analysis of Existing Patents Claiming Oxazolo[4,5-b]pyridine (B1248351) and Cyclopropanamine Derivatives
A thorough analysis of the patent landscape reveals that while patents specifically claiming the exact structure of 1-(Oxazolo[4,5-b]pyridin-2-yl)cyclopropanamine are not prominently disclosed, numerous patents protect derivatives of its core components. The cyclopropanamine moiety, in particular, is a well-patented scaffold, frequently appearing in patents for Lysine-Specific Demethylase 1 (LSD1) inhibitors. Companies like Oryzon Genomics and Takeda Pharmaceuticals have been active in this space.
The oxazolo[4,5-b]pyridine scaffold, while also present in the patent literature, is often claimed in the context of different therapeutic targets. Older patents frequently describe derivatives with analgesic and anti-inflammatory properties. google.com More recent patent applications have explored their use in other areas, including as kinase inhibitors.
The key intellectual property challenge and opportunity lie in the combination of these two fragments. Many patents for cyclopropanamine-based compounds utilize Markush structures in their claims, which allows for a broad range of heterocyclic substituents to be covered. It is within these broad claims that a structure like this compound may be encompassed, even if not explicitly exemplified.
Below is a table summarizing key patents related to the core scaffolds:
| Patent Number | Assignee | Title | Key Claims/Scope |
| US9469597B2 | Oryzon Genomics S.A. | (Hetero)aryl cyclopropylamine (B47189) compounds as LSD1 inhibitors | Claims compounds with a cyclopropylamine core linked to a heteroaryl system for the treatment of cancer and neurological diseases. justia.com |
| US10214477B2 | Oryzon Genomics S.A. | (Hetero)aryl cyclopropylamine compounds as LSD1 inhibitors | A continuation of previous applications, this patent further protects (hetero)aryl cyclopropylamine compounds and their therapeutic uses. justia.com |
| US20150291577A1 | Takeda Pharmaceuticals | Cyclopropanamine compound and use thereof | Discloses cyclopropanamine compounds with LSD1 inhibitory action for treating cancer and neurodegenerative diseases. google.com |
| EP0412899B1 | Oxazolo pyridine (B92270) derivatives, process for their preparation and pharmaceutical compositions containing them | Claims oxazolo[4,5-b]pyridine derivatives with analgesic activity. google.com | |
| EP0463970A1 | Oxazolo pyridine derivatives, process for their preparation and pharmaceutical compositions containing them | Describes 2-substituted oxazolo[4,5-b]pyridines for use as analgesics. google.com |
Strategies for Novel Compound Class Protection
Protecting a novel class of chemical compounds requires a multi-faceted and strategic approach to patenting. For a new series of derivatives related to this compound, the following strategies would be crucial:
Layered Patent Protection: A robust patent portfolio is not built on a single patent. Instead, it involves creating layers of protection. This includes filing for patents on the core compound (composition of matter), as well as on intermediates, metabolites, polymorphs, and specific formulations.
Broad Genus and Specific Species Claims: The initial patent application should aim to claim a broad genus of related compounds, defined by a Markush structure. This provides wide coverage and prevents competitors from making minor chemical modifications to circumvent the patent. Subsequent applications can then focus on protecting specific, highly active compounds (species).
Method of Use Patents: Beyond the compound itself, patenting the specific methods of using the compound to treat a particular disease or condition is a vital strategy. This can extend the commercial exclusivity of a drug even after the primary composition of matter patent has expired.
Process Patents: Patenting the novel and non-obvious synthetic routes used to manufacture the compound can provide an additional layer of protection. This can make it more difficult for competitors to produce the active pharmaceutical ingredient (API) efficiently.
International Filing Strategy: To secure global market protection, it is essential to have a well-defined international filing strategy. The Patent Cooperation Treaty (PCT) offers a streamlined process for filing a single application to seek protection in a large number of countries.
Freedom to Operate Assessments for Future Development
A Freedom to Operate (FTO) assessment is a critical step in the development of any new pharmaceutical compound. It is an analysis designed to determine whether the development, manufacturing, and commercialization of a product are likely to infringe on the valid intellectual property rights of a third party.
For a compound like this compound, an FTO analysis would involve a comprehensive search and review of existing patents and patent applications. The primary goal is to identify any patents with claims that could potentially cover the compound itself, its synthesis, its formulation, or its intended therapeutic use.
Key aspects of an FTO assessment include:
Timing: FTO analysis should not be a one-time event but rather an ongoing process that is initiated early in the research and development pipeline. This allows for strategic decisions to be made before significant resources are invested.
Scope: The scope of the FTO search must be comprehensive, covering not only the exact chemical structure but also broader genus claims in relevant patents. The search should also extend to different jurisdictions where the product is intended to be marketed.
Analysis of Claims: A detailed legal and scientific analysis of the claims of any identified patents is necessary to determine the likelihood of infringement. This often requires the expertise of patent attorneys with a background in medicinal chemistry.
Risk Mitigation: If a potential infringement risk is identified, several strategies can be employed. These include licensing the relevant patent from the third party, designing around the patented invention to create a non-infringing alternative, or, in some cases, challenging the validity of the patent .
Conducting a thorough FTO assessment provides a clearer path for the development and commercialization of a new compound, minimizing the risk of costly litigation and potential market entry delays.
Future Research Directions and Translational Potential
Exploration of Unexplored Biological Targets for 1-(Oxazolo[4,5-b]pyridin-2-yl)cyclopropanamine
While the oxazolo[4,5-b]pyridine (B1248351) core is a known constituent of molecules targeting enzymes like SIRT1 and Glycogen Synthase Kinase-3β (GSK-3β), the specific biological targets of this compound are yet to be fully elucidated. nih.govnih.gov A significant portion of the human kinome remains undrugged, presenting a vast space for novel inhibitors to be mapped. mpg.de Future research should prioritize a systematic screening of this compound against diverse panels of biological targets, particularly protein kinases, which are frequently modulated by related heterocyclic structures. nih.govresearchgate.net
Computational approaches can accelerate this process significantly. Methods for large-scale discovery of novel targets for known drugs can be adapted to predict interactions for new chemical entities. biorxiv.org Such in silico studies could suggest unexpected targets beyond the kinome, including nuclear receptors, cytochrome P450 enzymes, or MHC class I molecules, which have been identified as physiologically relevant off-targets for other kinase inhibitors. biorxiv.orgnih.gov A crowdsourced, collaborative approach to benchmarking predictive algorithms could further refine these efforts, leading to the identification of unexpected activities even for under-studied kinases. mpg.de
| Target Class | Rationale for Exploration | Potential Therapeutic Area | Key Research Question |
|---|---|---|---|
| Atypical Protein Kinases | Many members of this class are less studied than conventional kinases and represent novel target space. | Cancer, Metabolic Disorders | Does the compound exhibit selective inhibition of any atypical kinases? |
| Dual-specificity Tyrosine Phosphorylation-Regulated Kinases (DYRKs) | Hyperactivity of DYRKs is linked to several malignancies, and related scaffolds have shown inhibitory activity. mdpi.com | Neurodegenerative Diseases, Oncology | Can the compound modulate Tau phosphorylation or cell cycle progression via DYRK1A inhibition? mdpi.com |
| Cyclin-Dependent Kinases (CDKs) | CDKs are crucial regulators of the cell cycle and transcription; several have been implicated in various cancers. nih.govnih.gov | Oncology | Does the compound inhibit specific CDKs involved in cell proliferation or transcription? |
| Nuclear Receptors | Computational models predict that some kinase inhibitors can interact with non-kinase targets like nuclear receptors. biorxiv.orgnih.gov | Inflammation, Endocrinology, Cancer | Can the compound modulate the activity of key nuclear receptors, such as ERα? nih.gov |
Development of Advanced Synthetic Methodologies for Enhanced Scalability
To facilitate comprehensive biological evaluation and potential future development, robust and scalable synthetic routes to this compound and its analogs are essential. Traditional methods for synthesizing the oxazolo[4,5-b]pyridine core often involve condensing 2-amino-3-hydroxypyridine (B21099) with carboxylic acids or their derivatives under harsh conditions, using reagents like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl (B98337) ester (PPSE). clockss.orgresearchgate.net While effective at a lab scale, these methods may present challenges for large-scale production.
Future research should focus on developing more efficient, scalable, and potentially greener synthetic strategies. This could include the exploration of novel catalytic systems, such as silica-supported perchloric acid, which has been used for related structures under ambient conditions. researchgate.net Furthermore, adapting modern synthetic protocols, such as those for the direct formation of oxazoles from carboxylic acids using stable reagents, could offer a more streamlined and versatile approach. nih.gov The development of solid-phase synthesis methodologies could also be advantageous for creating libraries of analogs for structure-activity relationship (SAR) studies. nih.gov
| Methodology | Key Reagents/Catalysts | Typical Conditions | Advantages | Potential for Scalability |
|---|---|---|---|---|
| Classical Condensation | Polyphosphoric Acid (PPA) or PPSE | High temperatures (e.g., 200°C) clockss.org | Established, often high-yielding for specific substrates. clockss.org | Moderate; harsh conditions can be challenging to scale. |
| Supported Acid Catalysis | HClO₄·SiO₂ | Ambient temperature researchgate.net | Milder conditions, simple workup, reusable catalyst. researchgate.net | Good; milder conditions are generally more scalable. |
| Solid-Phase Synthesis | Resin-bound precursors, Friedländer reaction | Microwave irradiation nih.gov | Amenable to library synthesis, simplified purification. | Moderate; typically used for diversity generation rather than bulk production. |
| Modern Oxazole (B20620) Synthesis | Triflylpyridinium reagent, isocyanides | Room temperature | Broad substrate scope, good functional group tolerance, starts from carboxylic acids. nih.gov | High; efficient and proceeds under mild conditions. |
Integration with Emerging Technologies in Drug Discovery (e.g., AI/Machine Learning in Medicinal Chemistry)
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery pipeline, offering powerful tools to accelerate the development of novel compounds like this compound. mdpi.comnih.gov By analyzing vast datasets, ML algorithms can predict a molecule's biological activity, pharmacokinetic properties, and potential toxicity, thereby prioritizing the most promising candidates for synthesis and testing. mdpi.commdpi.com
| Discovery Stage | AI/ML Application | Expected Outcome | Relevant AI Technology |
|---|---|---|---|
| Target Identification | Predicting potential protein targets based on chemical structure. | A prioritized list of kinases and other proteins for experimental validation. mdpi.com | Deep Learning, Support Vector Machines (SVM) nih.gov |
| Hit-to-Lead Optimization | Predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Guidance for chemical modifications to improve drug-like properties. mdpi.com | Graph Neural Networks (GNNs), Random Forest nih.gov |
| Lead Optimization | De novo design of novel analogs with improved potency and selectivity. | Novel molecular structures with predicted high efficacy for synthesis. crimsonpublishers.com | Generative Adversarial Networks (GANs), Reinforcement Learning |
| Preclinical Studies | Predicting compound efficacy and potential for drug repurposing. | Identification of potential new therapeutic indications. crimsonpublishers.com | Self-Organizing Maps (SOMs), Deep Neural Networks (DNN) nih.gov |
Potential for Combination Therapies and Disease Management Strategies
Single-agent therapies, particularly in complex diseases like cancer, are often limited by the development of resistance. nih.gov Combination therapies that target multiple cellular pathways can overcome this challenge and produce synergistic effects. openaccessjournals.com If this compound is confirmed to be a kinase inhibitor, its potential in combination regimens should be a key area of investigation.
Potential strategies include combining it with other targeted therapies to achieve vertical or horizontal inhibition of signaling pathways. nih.gov For instance, in cancers driven by mutations in receptor tyrosine kinases, combining an inhibitor of that receptor with a downstream effector inhibitor (e.g., MEK or ERK inhibitors) is a viable strategy. nih.gov Another promising avenue is the combination of kinase inhibitors with immunotherapy. mdpi.com Some kinase inhibitors can modulate the tumor microenvironment, making it more susceptible to immune checkpoint inhibitors, thereby enhancing anti-tumor immune responses. mdpi.comtandfonline.com
| Combination Partner | Mechanism/Rationale | Potential Disease Context | Example from Literature |
|---|---|---|---|
| Immune Checkpoint Inhibitor (e.g., anti-PD-1) | Enhance anti-tumor immunity by overcoming T-cell exhaustion while the kinase inhibitor targets tumor proliferation. tandfonline.com | Solid Tumors (e.g., Renal Cell Carcinoma, Melanoma) | Cabozantinib (TKI) + Nivolumab (anti-PD-1) tandfonline.com |
| Other Kinase Inhibitors (e.g., MEK inhibitor) | Vertical pathway inhibition to prevent signaling reactivation and overcome acquired resistance. nih.gov | RAS/RAF-mutated cancers (e.g., Melanoma, Colorectal Cancer) | BRAF inhibitor + MEK inhibitor nih.gov |
| Conventional Chemotherapy (e.g., Gemcitabine) | Target distinct cellular processes (e.g., DNA replication and cell signaling) for a multi-pronged attack. openaccessjournals.com | Pancreatic Cancer, Non-Small-Cell Lung Cancer | Erlotinib (TKI) + Gemcitabine openaccessjournals.com |
| Anti-Angiogenic Agents | Inhibit tumor growth by targeting both cancer cell signaling and the formation of new blood vessels. | Various solid tumors | Sunitinib (multi-kinase inhibitor with anti-VEGF activity) tandfonline.com |
Perspectives on Broader Applications in Chemical Biology
Beyond its direct therapeutic potential, this compound could serve as a valuable tool for basic research. The development of high-quality chemical probes—potent, selective, and cell-permeable small molecules—is crucial for dissecting complex biological systems and validating new drug targets. nih.govtandfonline.comaacrjournals.org
If this compound demonstrates high affinity and selectivity for a specific protein target, it could be developed into a chemical probe. rsc.org This would involve rigorous characterization of its on-target and off-target activities. aacrjournals.org Subsequently, the molecule could be functionalized with reporter tags, such as fluorophores for cellular imaging or biotin (B1667282) for affinity purification-mass spectrometry to identify protein-protein interactions. mdpi.com Such probes would enable researchers to study the temporal dynamics and cellular function of its target protein, providing insights that are complementary to genetic approaches like RNAi or CRISPR. nih.govmdpi.com The development of an inactive analog to serve as a negative control would further enhance the rigor of such studies. rsc.org
| Development Step | Objective | Key Criteria/Method | Reference Standard |
|---|---|---|---|
| Potency and Selectivity Profiling | Determine the compound's affinity for its primary target and screen against a broad panel of off-targets. | Biochemical IC₅₀ or K_d < 100 nM; >30-fold selectivity against related family members. aacrjournals.org | Kinome-wide screening panels. |
| Cellular Target Engagement | Confirm that the compound interacts with its target in a cellular context. | Demonstrate target modulation at concentrations < 1 µM. aacrjournals.org | Cellular thermal shift assay (CETSA), biomarker modulation. |
| Synthesis of Control Compound | Create a structurally similar but biologically inactive analog. | The control should lack activity against the primary target at relevant concentrations. | Use as a negative control in cellular experiments to confirm on-target effects. rsc.org |
| Functionalization | Attach functional handles for specific applications. | Incorporate fluorophores, biotin, or photo-affinity labels without losing potency. mdpi.com | Fluorescence microscopy, pull-down assays, activity-based protein profiling (ABPP). |
Q & A
Q. What are the optimal synthetic routes for 1-(Oxazolo[4,5-b]pyridin-2-yl)cyclopropanamine?
A multi-step approach is typically employed, involving cyclocondensation of amidine hydrochlorides with halogenated pyridine precursors in tetrahydrofuran (THF) under reflux, followed by cyclopropanation using triethylamine (Et3N) as a base. Post-functionalization may require sulfonyl chlorides or amines in dioxane under reflux (6–10 h) .
Q. What analytical techniques are recommended for structural characterization?
Key methods include:
- <sup>1</sup>H/<sup>13</sup>C NMR spectroscopy : To confirm regiochemistry and cyclopropane ring integrity.
- LC-MS spectrometry : For molecular weight validation and purity assessment (>98%).
- Elemental analysis : To verify stoichiometry and detect trace impurities .
Q. How should the compound be stored to maintain stability?
Store under anhydrous conditions in dimethyl sulfoxide (DMSO) or ethanol at room temperature (RT). Protect from light and moisture to prevent degradation. Avoid repeated freeze-thaw cycles, which may induce precipitation .
Q. What solvents are compatible with this compound for experimental use?
Anhydrous DMSO is preferred for stock solutions. Ethanol or dichloromethane (DCM) may be used for reactions requiring non-polar media. Aqueous buffers should be avoided unless stabilized with co-solvents .
Advanced Research Questions
Q. How can researchers resolve discrepancies in synthesis yields for oxazolo-pyridine derivatives?
Optimize reaction parameters such as:
- Temperature control : Reflux vs. microwave-assisted heating.
- Solvent purity : Use freshly distilled THF or dioxane.
- Byproduct analysis : Employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor intermediate formation .
Q. What in vivo models are suitable for evaluating bioactivity?
The compound’s anti-inflammatory potential can be tested using:
- Carrageenan-induced paw edema : Measure exudate volume and leukocyte infiltration.
- Cytokine profiling : Quantify TNF-α and IL-6 levels in serum via ELISA.
Refer to analogous thiazolo[4,5-<i>b</i>]pyridine studies for protocol adaptation .
Q. How do structural modifications to the cyclopropanamine moiety affect pharmacological activity?
Q. What strategies mitigate impurities during synthesis?
Q. What mechanistic insights exist for nucleophilic additions in oxazolo-pyridine systems?
Conjugate 1,4-addition mechanisms dominate in thiol-containing derivatives. For example, acrylonitrile reacts with mercapto-oxadiazole intermediates under basic conditions (pyridine/water, 5:1 ratio) to form β-cyanethyl adducts. Monitor reaction progress via <sup>1</sup>H NMR .
Q. How to design structure-activity relationship (SAR) studies for enzyme inhibition?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
